9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with a suitable dioxinoquinoline precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as quinine and chloroquine. Compared to these compounds, 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has unique structural features that may confer different biological activities and chemical reactivity. The presence of the nitrophenyl group and the dioxinoquinoline structure distinguishes it from other quinoline derivatives .
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
9-(3-nitrophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C17H14N2O5/c20-17-8-12(10-2-1-3-11(6-10)19(21)22)13-7-15-16(9-14(13)18-17)24-5-4-23-15/h1-3,6-7,9,12H,4-5,8H2,(H,18,20) |
InChI Key |
FUTGDSQNHGQVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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